Product packaging for 2',3'-Dideoxyadenosine-5'-monophosphate(Cat. No.:CAS No. 26315-32-2)

2',3'-Dideoxyadenosine-5'-monophosphate

货号: B1617607
CAS 编号: 26315-32-2
分子量: 315.22 g/mol
InChI 键: PUSXDQXVJDGIBK-NKWVEPMBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2',3'-Dideoxyadenosine-5'-monophosphate (ddAMP) is a crucial nucleotide metabolite recognized for its role in antiviral research, particularly in the metabolic activation pathway of the therapeutic agent 2',3'-dideoxyinosine (ddI, didanosine) . As an intermediate, ddAMP is phosphorylated intracellularly to its active triphosphate form, 2',3'-dideoxyadenosine-5'-triphosphate (ddATP) . This active metabolite functions as a competitive inhibitor of viral reverse transcriptase and acts as a chain terminator, halting the replication of retroviruses like HIV-1 and HIV-2 . Research indicates that the enzymatic phosphorylation of ddAMP in human immune cells is significantly facilitated by mitochondrial adenylate kinase (AK2), highlighting a key mechanism in the compound's cellular activation . This product is intended for research purposes, such as investigating nucleotide metabolism, enzymology, and the development of antiviral agents. It is supplied as a solid powder. For your safety, please refer to the Safety Data Sheet (SDS) before use. Please Note: The specific physical appearance, purity, storage temperature, and pricing information for this product could not be confirmed from the current search results and should be obtained from the supplier's detailed specifications. This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N5O5P B1617607 2',3'-Dideoxyadenosine-5'-monophosphate CAS No. 26315-32-2

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

26315-32-2

分子式

C10H14N5O5P

分子量

315.22 g/mol

IUPAC 名称

[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H14N5O5P/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(20-7)3-19-21(16,17)18/h4-7H,1-3H2,(H2,11,12,13)(H2,16,17,18)/t6-,7+/m0/s1

InChI 键

PUSXDQXVJDGIBK-NKWVEPMBSA-N

SMILES

C1CC(OC1COP(=O)(O)O)N2C=NC3=C(N=CN=C32)N

手性 SMILES

C1C[C@@H](O[C@@H]1COP(=O)(O)O)N2C=NC3=C(N=CN=C32)N

规范 SMILES

C1CC(OC1COP(=O)(O)O)N2C=NC3=C(N=CN=C32)N

其他CAS编号

107132-15-0

序列

N

同义词

2',3'-dideoxyadenosine 5'-phosphate
2',3'-dideoxyadenosine monophosphate
ddAMP

产品来源

United States

Intracellular Metabolism and Pharmacokinetics of 2 ,3 Dideoxyadenosine 5 Monophosphate

Anabolic Pathways: Phosphorylation to Active Triphosphate Derivatives

The primary metabolic role of 2',3'-dideoxyadenosine-5'-monophosphate is to serve as a substrate for sequential phosphorylation reactions, ultimately yielding the pharmacologically active 2',3'-dideoxyadenosine-5'-triphosphate (ddATP). This process of anabolic activation is mediated by several cellular enzymes.

This compound is a key intermediate in the metabolic activation of the anti-HIV agent 2',3'-dideoxyinosine (ddI). tandfonline.comnih.govtandfonline.com For ddI to exert its antiviral effect, it must be converted intracellularly to its active triphosphate form, ddATP. tandfonline.comnih.gov The metabolic pathway from ddI to ddAMP is well-documented. tandfonline.com It involves the conversion of ddI to its monophosphate form, dideoxyinosine monophosphate (ddIMP), which is then aminated by adenylosuccinate synthetase and adenylosuccinate lyase to form ddAMP. nih.govnih.gov This conversion establishes ddAMP as an essential precursor to the active ddATP. nih.gov

The subsequent phosphorylation of ddAMP to its diphosphate (B83284) (ddADP) and triphosphate (ddATP) derivatives is catalyzed by a variety of cellular kinases. Several enzymes are known to catalyze the phosphorylation of ddAMP in vitro, including adenylate kinase, CMP/UMP kinase, and 5-Phosphoribosyl-1-pyrophosphate (PRPP) synthetase. tandfonline.com In human T-lymphoid cells, the activation of 2',3'-dideoxyadenosine (B1670502) (ddAdo) can occur directly via phosphorylation to ddAMP by deoxycytidine kinase or adenosine (B11128) kinase. nih.gov However, the primary route for ddI activation proceeds indirectly through ddIMP, which is then converted to ddAMP by adenylosuccinate synthetase/lyase. nih.gov

Table 1: Key Enzymes in the Anabolic Pathway of ddAMP
EnzymeRole in ddAMP MetabolismSubcellular LocationSource
Adenylosuccinate Synthetase/LyaseConverts ddIMP to ddAMPCytosol tandfonline.comnih.gov
Adenylate Kinase (AK2)Phosphorylates ddAMP to ddADPMitochondria tandfonline.comnih.gov
Deoxycytidine KinaseDirectly phosphorylates ddAdo to ddAMP (alternative pathway)- nih.gov
Adenosine KinaseDirectly phosphorylates ddAdo to ddAMP (alternative pathway)- nih.gov
PRPP SynthetaseCatalyzes phosphorylation of ddAMP- tandfonline.comcaymanchem.com
Nucleoside Diphosphate KinasePhosphorylates ddADP to ddATP- nih.gov

Among the enzymes responsible for the phosphorylation of ddAMP, adenylate kinase plays a significant role. tandfonline.comnih.gov Studies conducted in human peripheral blood mononuclear cells (PBMC) and the human T-cell line CEMss indicate that the mitochondrial isoform, adenylate kinase 2 (AK2), is a major pathway for the cellular activation of ddAMP. tandfonline.comnih.govtandfonline.com Mammalian systems contain multiple isoforms of adenylate kinase, which differ in their tissue distribution and subcellular location. tandfonline.com AK1 is the predominant form in the cytosol of skeletal muscle and erythrocytes, while AK2 is located in the intermembrane space of mitochondria in tissues such as the liver, kidney, and heart. tandfonline.com A third isozyme, AK3, is found in the mitochondrial matrix. tandfonline.com Subcellular distribution and substrate specificity studies support the hypothesis that mitochondrial AK2 is principally responsible for phosphorylating ddAMP to 2',3'-dideoxyadenosine-5'-diphosphate (ddADP) in human lymphocytes. tandfonline.comnih.gov

5-Phosphoribosyl-1-pyrophosphate (PRPP) synthetase is another enzyme implicated in the phosphorylation of ddAMP. tandfonline.com This enzyme catalyzes the transfer of a pyrophosphate group from ATP to a substrate. nih.gov It has been identified as a catalyst for the formation of the active metabolite ddATP from the ddAMP intermediate. caymanchem.com PRPP synthetase is a ubiquitous enzyme in living organisms, essential for the biosynthesis of purine (B94841) and pyrimidine (B1678525) nucleotides. nih.gov Its involvement highlights one of the several enzymatic routes the cell can utilize to process ddAMP. tandfonline.com

The metabolism of ddAMP is compartmentalized within the cell. The conversion of ddI to ddAMP via ddIMP occurs through the action of cytosolic enzymes like 5'-nucleotidase and adenylosuccinate synthetase/lyase. tandfonline.com However, the crucial subsequent phosphorylation step from ddAMP to ddADP is predominantly localized to the mitochondria. tandfonline.comnih.gov Research strongly supports that the mitochondrial adenylate kinase, AK2, is the primary enzyme responsible for this conversion in human lymphocytes. tandfonline.comnih.gov This subcellular distribution suggests a metabolic channeling where the cytosolic product, ddAMP, is transported into the mitochondria for the next phosphorylation step, a key process in its bioactivation. tandfonline.com

Catabolic Pathways and Stability Studies

Information regarding the specific catabolic degradation of this compound is less detailed than its anabolic pathways. The primary metabolic pressure on the pathway often occurs at the level of the parent nucleoside. For instance, 2',3'-dideoxyadenosine (ddAdo) is subject to rapid and extensive deamination to 2',3'-dideoxyinosine (ddIno) in vivo, a reaction that largely precedes the formation of ddAMP. nih.govnih.govresearchgate.net

The stability of dideoxynucleosides and their metabolites can vary. Studies on 2',3'-dideoxycytidine (ddC), for example, have shown it to be resistant to catabolism, with no detectable breakdown products formed within a 24-hour incubation period. nih.gov This resistance allows for the unopposed accumulation of its anabolic phosphorylation products. nih.gov In contrast, the natural nucleoside deoxycytidine undergoes significant catabolism. nih.gov

While specific enzymes that catabolize ddAMP are not extensively characterized in the available literature, the catabolism of related nucleotides, such as deoxy-ATP, is known to proceed via deamination. nih.gov The primary metabolic fate of ddAMP, however, appears to be its further phosphorylation to the active triphosphate derivative, ddATP, rather than degradation. nih.govnih.gov The efficiency of the anabolic pathway, particularly the activity of kinases like AK2, is a more determining factor in the intracellular concentration of ddATP than the catabolism of the ddAMP intermediate.

Enzymatic Degradation Mechanisms

The intracellular concentration and efficacy of this compound (ddAMP) are significantly influenced by the metabolic pathways of its precursor, 2',3'-dideoxyadenosine (ddA). The conversion of ddA to its pharmacologically active triphosphate form is often limited by competing enzymatic processes.

Studies on the β-l-enantiomer of ddA in various cell lines, including HepG2 cells and human peripheral blood mononuclear cells (PBMC), indicate that the molecule undergoes rapid phosphorolysis and catabolism, which curtails its phosphorylation to the nucleotide level. nih.govasm.org The primary enzyme implicated in this diversion is methylthioadenosine phosphorylase, which breaks down β-l-ddA. nih.govasm.org This action prevents the efficient formation of ddAMP.

Instead of being phosphorylated, β-l-ddA is often metabolized into several other compounds. The major metabolites identified include β-l-2′,3′-dideoxyribonolactone, hypoxanthine, and inosine. nih.govasm.org In some cell types, such as cultured hepatocytes, a β-glucuronic acid derivative of β-l-ddA has also been detected. nih.govasm.org

Once this compound is formed, it serves as a substrate for other enzymes. Adenylate kinase can phosphorylate ddAMP to its diphosphate derivative (ddADP), which is then further phosphorylated to the active triphosphate form (ddATP). nih.govnih.gov While this is part of its activation pathway, it is also a mechanism that affects the concentration and stability of the monophosphate form. The triphosphate form, ddATP, acts as a terminator of polydeoxynucleotide chains during DNA synthesis. nih.gov Its subsequent release from these chains can be accomplished by enzymes like snake venom phosphodiesterase, although this occurs at a much slower rate than for natural nucleotides. nih.gov

MetaboliteHepG2 CellsPeripheral Blood Mononuclear Cells (PBMC)Primary Human Hepatocytes
β-l-2′,3′-dideoxyribonolactoneDetectedDetectedDetected
HypoxanthineDetectedDetectedDetected
InosineDetectedDetectedDetected
ATPDetected (Predominant)Detected (Predominant)Detected (Predominant)
ADPDetectedDetectedDetected
β-glucuronic derivativeNot ReportedNot ReportedDetected
Data derived from studies on the intracellular metabolism of the parent nucleoside. nih.govasm.org

Factors Influencing Dideoxyadenosine-5'-monophosphate Stability

The stability of this compound within a biological system is not static but is dynamically influenced by several enzymatic and chemical factors.

Enzymatic Factors:

Methylthioadenosine Phosphorylase: The activity of this enzyme is a critical determinant of ddAMP availability. By degrading the precursor nucleoside (ddA), it indirectly controls the stability and supply of the monophosphate form. nih.govasm.org

Adenylate Kinase: This enzyme influences the stability of ddAMP by controlling its conversion to the diphosphate form (ddADP), thereby affecting its intracellular half-life. nih.gov

Chemical Factors:

pH: As observed in studies on the related compound 2'-deoxyadenosine (B1664071) 5'-monophosphate (dAMP), pH can be a significant factor in the molecule's chemical stability, particularly under conditions of photo-oxidation. conicet.gov.arconicet.gov.ar Acidic conditions were shown to facilitate a photoinduced electron transfer reaction, whereas the reaction did not proceed in alkaline conditions. conicet.gov.arconicet.gov.ar

FactorInfluenceMechanism
Methylthioadenosine PhosphorylaseDecreases effective stability/concentrationDegrades the precursor (ddA), limiting ddAMP formation. nih.govasm.org
Adenylate KinaseDecreases stability/concentrationPhosphorylates ddAMP to ddADP, leading to its consumption. nih.gov
pHInfluences chemical stabilityAffects the rate of photoinduced oxidation in related compounds. conicet.gov.arconicet.gov.ar

Photoinduced Oxidation Studies

While specific photo-oxidation studies on this compound are not extensively documented, research on the structurally similar nucleotide, 2'-deoxyadenosine 5'-monophosphate (dAMP), provides valuable insights into potential reaction mechanisms. conicet.gov.arconicet.gov.arresearchgate.net Photosensitized oxidation of nucleotides can generally occur through two main pathways: a Type I mechanism involving electron transfer or a Type II mechanism involving singlet molecular oxygen. conicet.gov.aracs.org

Studies investigating the oxidation of dAMP photosensitized by lumazine (B192210) under UV-A and UV-B radiation found that the reaction proceeds via a Type I mechanism. conicet.gov.arconicet.gov.ar In aerated aqueous solutions at an acidic pH of 5.5, the excitation of the lumazine photosensitizer is followed by an electron transfer from the dAMP molecule to the excited sensitizer. conicet.gov.arresearchgate.net This process results in the consumption of dissolved oxygen and the generation of hydrogen peroxide, while the lumazine photosensitizer itself is not consumed. conicet.gov.ar

Notably, this photochemical reaction is highly dependent on pH. No significant oxidation of dAMP was observed under basic conditions (pH 10.5), indicating that the protonation state of the molecules is critical for the electron transfer to occur. conicet.gov.arconicet.gov.ar These findings suggest that a similar Type I mechanism could be a potential pathway for the degradation of ddAMP under specific conditions of UV exposure and in the presence of a suitable photosensitizer.

ParameterDetails
Substrate2'-deoxyadenosine 5'-monophosphate (dAMP) conicet.gov.arconicet.gov.ar
PhotosensitizerLumazine conicet.gov.arconicet.gov.ar
Effective pH5.5 (Acidic) conicet.gov.arconicet.gov.ar
Ineffective pH10.5 (Basic) conicet.gov.arconicet.gov.ar
Proposed MechanismType I (Electron transfer from dAMP to excited lumazine) conicet.gov.arresearchgate.net
Observed OutcomesOxygen consumption, Hydrogen peroxide generation conicet.gov.arresearchgate.net
This data is from studies on the related compound dAMP and provides a model for the potential photo-oxidation of ddAMP.

Enzymatic Interactions and Molecular Mechanisms of 2 ,3 Dideoxyadenosine 5 Monophosphate

Interaction with DNA and RNA Polymerases

The interaction of ddATP with cellular and viral polymerases is a critical aspect of its mechanism of action. While it can be recognized as a substrate, its incorporation leads to a definitive halt in nucleic acid synthesis.

Various DNA polymerases exhibit different levels of discrimination against ddATP compared to the natural dATP. The efficiency of incorporation is a key determinant of its biological and therapeutic effects. For instance, some DNA polymerases can incorporate charge-modified 2',3'-dideoxynucleoside-5'-triphosphates more efficiently than standard dideoxynucleotides. nih.govnih.gov The substitution of magnesium ions (Mg²⁺) with manganese ions (Mn²⁺) in the reaction can significantly reduce the discrimination against dideoxynucleotides by certain DNA polymerases. pnas.org For example, with T7 DNA polymerase and the presence of Mn²⁺, dideoxynucleotides and deoxynucleotides are incorporated at nearly the same rate. pnas.org This alteration in metal ion cofactors can enhance the incorporation efficiency of ddNTPs, making them more effective chain terminators. pnas.org

PolymeraseConditionEffect on Dideoxynucleotide Incorporation
T7 DNA PolymeraseMn²⁺ presentDiscrimination against dideoxynucleotides is reduced by 4-fold; incorporation rate becomes virtually the same as deoxynucleotides.
E. coli DNA Polymerase IMn²⁺ presentDiscrimination against dideoxynucleotides is reduced approximately 100-fold.

This table illustrates the effect of manganese ions on the incorporation efficiency of dideoxynucleotides by different DNA polymerases.

2',3'-dideoxyadenosine-5'-triphosphate acts as a competitive inhibitor of DNA polymerases with respect to the natural substrate, dATP. caymanchem.comnih.govresearchgate.net This means that ddATP directly competes with dATP for binding to the active site of the polymerase enzyme. nih.govresearchgate.net The inhibitory effect is primarily due to this competition rather than solely relying on the chain-termination event after incorporation. nih.gov The efficacy of this competitive inhibition can be influenced by the relative concentrations of ddATP and dATP within the cell. nih.govresearchgate.net The kinetic parameters, such as the inhibition constant (Ki), quantify the potency of ddATP as a competitive inhibitor for different polymerases. For example, 2',3'-dideoxythymidine 5'-triphosphate (ddTTP), a related compound, exhibits competitive inhibition with a Ki value of 9.3 µM against Rauscher murine leukemia virus reverse transcriptase. nih.gov

Specific Interactions with Viral Reverse Transcriptases

The interaction of ddATP with viral reverse transcriptases is of particular significance due to its application in antiviral therapy, notably against retroviruses like the human immunodeficiency virus (HIV).

2',3'-dideoxyadenosine-5'-triphosphate is a potent inhibitor of reverse transcriptases from various retroviruses. caymanchem.compnas.org It serves as a substrate for the viral reverse transcriptase, leading to its incorporation into the growing viral DNA chain and subsequent chain termination. pnas.org The triphosphate derivatives of 2',3'-dideoxynucleosides, including ddATP, are competitive inhibitors of reverse transcriptase and function as alternative substrates during DNA synthesis. nih.gov The inhibitory constants (Ki) for ddATP against retroviral reverse transcriptases are in the nanomolar range, highlighting its high affinity and potent inhibitory activity. For instance, ddATP inhibits HIV-1 and visna virus reverse transcriptases with Ki values of 20 nM and 37 nM, respectively. caymanchem.com This potent inhibition effectively blocks the conversion of the viral RNA genome into proviral DNA, a critical step in the retroviral life cycle. pnas.org

EnzymeInhibitorKi Value
HIV-1 Reverse TranscriptaseddATP20 nM
Visna Virus Reverse TranscriptaseddATP37 nM

This table displays the potent inhibitory activity of ddATP against different retroviral reverse transcriptases, as indicated by their low Ki values.

Beyond simple chain termination, the molecular basis for the inhibition of reverse transcriptase by some nucleoside analogs can be more complex. One such mechanism is "translocation-defective" inhibition. nih.gov In this mechanism, after the incorporation of the nucleoside analog monophosphate, the enzyme is blocked from translocating the primer strand. nih.gov This prevention of movement along the nucleic acid template effectively halts further nucleotide addition, even if the analog possesses a 3'-hydroxyl group. nih.gov While this specific mechanism has been detailed for analogs like 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA), it highlights that the inhibitory action of nucleoside analogs can involve more than just the absence of a 3'-OH group. nih.gov Furthermore, HIV-1 reverse transcriptase has been shown to be capable of a nucleotide-dependent removal of a chain-terminating dideoxynucleotide residue, which can represent a mechanism of resistance. nih.gov

Structural Biology and Biophysical Characterization of 2 ,3 Dideoxyadenosine 5 Monophosphate Complexes

Structural Analysis of Enzyme-Dideoxyadenosine-5'-monophosphate Binding

The precise geometry and conformational dynamics of ddAMP and its derivatives when bound to the active site of a polymerase are critical for its function. High-resolution structural techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide invaluable insights into these interactions.

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other information.

In the context of DNA polymerases, crystallographic studies of the enzyme complexed with a DNA substrate and an incoming nucleotide are crucial for visualizing the mechanism of DNA synthesis. nih.gov To capture the pre-catalytic state with a dideoxynucleotide, researchers often use dideoxy-terminated primers or the triphosphate form of the dideoxynucleoside, 2',3'-dideoxyadenosine-5'-triphosphate (ddATP). nih.gov The absence of the 3'-hydroxyl group on the sugar moiety of ddATP prevents the formation of a phosphodiester bond, effectively trapping the polymerase-DNA-nucleotide ternary complex. nih.gov

Studies on DNA polymerase β (Pol β), a key enzyme in DNA base excision repair, have provided a model for understanding how polymerases interact with nucleotides. nih.gov Although a structure with ddAMP itself is less common as the triphosphate (ddATP) is the active form for incorporation, the principles of binding can be inferred. The crystal structure of a polymerase ternary complex, for instance, reveals the intricate network of interactions within the active site that correctly positions the incoming nucleotide for catalysis. These interactions involve the palm, fingers, and thumb subdomains of the polymerase. researchgate.net

Time-lapse X-ray crystallography has emerged as a technique to observe reaction intermediates, further enhancing our understanding of polymerase mechanisms. nih.gov This method typically involves crystallizing the DNA polymerase in a binary complex with DNA and then soaking the crystals with the nucleotide substrate. nih.gov

ParameterDescriptionTypical Value/Observation
Resolution (Å) A measure of the level of detail in the crystal structure.2.0 - 3.5 Å
Space Group Describes the symmetry of the crystal lattice.e.g., P212121, C2
Key Active Site Residues Amino acids in the polymerase that interact with the nucleotide.Aspartic acid, Arginine, Tyrosine
Metal Ions Divalent cations (e.g., Mg2+) essential for catalysis.Two-metal ion mechanism is commonly observed. embopress.org
Conformation of ddATP The spatial arrangement of the bound nucleotide.Typically anti-conformation regarding the glycosidic bond.

This table represents typical data found in crystallographic studies of DNA polymerase-nucleotide complexes and is for illustrative purposes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei to determine physical and chemical properties of atoms or the molecules in which they are contained. It provides information about the structure, dynamics, reaction state, and chemical environment of molecules. For studying protein-ligand complexes in solution, NMR is particularly powerful as it does not require crystallization and can provide information on the conformational dynamics of both the ligand and the protein. nih.govnih.gov

Conformational studies of ddAMP or its analogs using NMR would involve analyzing chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs). nih.gov Chemical shift perturbations upon binding can identify the atoms involved in the interaction interface. NOEs provide information about through-space distances between protons, which can be used to determine the conformation of the bound nucleotide and its orientation relative to the protein's active site. nih.gov

While specific NMR studies focusing solely on the conformation of free 2',3'-Dideoxyadenosine-5'-monophosphate are not extensively documented in the search results, the methodology would be similar to that used for other nucleotides like adenosine (B11128) 5'-monophosphate (AMP) and deoxyadenosine (B7792050) monophosphate (dAMP). hmdb.cahmdb.cachemicalbook.com For instance, 1H NMR spectra can reveal the chemical environment of the protons in the molecule. chemicalbook.com In the context of a polymerase-ddAMP complex, transferred NOE experiments could be employed to deduce the conformation of ddAMP when it is bound to the enzyme.

NMR ParameterInformation GainedRelevance to ddAMP Conformation
Chemical Shift Perturbations (CSPs) Identifies residues at the binding interface.Pinpoints which parts of the polymerase interact with ddAMP.
Nuclear Overhauser Effects (NOEs) Provides inter-proton distance constraints.Determines the sugar pucker, glycosidic bond torsion angle (χ), and overall conformation of bound ddAMP.
Scalar Coupling Constants (J-couplings) Relates to dihedral angles through Karplus equations.Helps to define the sugar ring conformation. nih.gov
Relaxation Rates (R1, R2) Probes molecular motion and dynamics.Characterizes the flexibility of ddAMP in the active site. nih.gov

This table illustrates the type of information that can be obtained from NMR conformational studies of a ligand like ddAMP in complex with a protein.

Computational Approaches to Molecular Recognition

Computational methods are indispensable for complementing experimental data and providing a dynamic picture of molecular interactions. Techniques like molecular docking and molecular dynamics simulations can predict and analyze the binding of ligands to proteins at an atomic level.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The goal is to predict the binding mode and affinity of a ligand within the active site of a protein. For 2',3'-dideoxyadenosine-5'-triphosphate, docking studies would be used to predict how it fits into the active site of a DNA polymerase, identifying key hydrogen bonds and hydrophobic interactions.

Molecular dynamics (MD) simulations provide a more dynamic view by simulating the movements of atoms and molecules over time. nih.govdovepress.com Based on a starting structure, often from X-ray crystallography or a docking prediction, MD simulations can reveal the conformational changes that occur in both the enzyme and the ligand upon binding and during the initial steps of the catalytic cycle. nih.gov Simulations of DNA polymerase μ, for instance, have been used to investigate the subtle motions of active site residues that accommodate the incoming nucleotide. nih.gov These simulations can also be used to calculate the binding free energy of the ligand to the protein, providing a theoretical measure of binding affinity. dovepress.com

Simulation ParameterDescriptionApplication to Polymerase-ddATP Complex
Force Field A set of parameters to calculate the potential energy of the system.e.g., AMBER, CHARMM, GROMOS
Root-Mean-Square Deviation (RMSD) Measures the average distance between the atoms of superimposed structures.Assesses the stability of the complex over the simulation time. dovepress.com
Root-Mean-Square Fluctuation (RMSF) Indicates the flexibility of different parts of the protein and ligand.Identifies mobile regions of the polymerase and the bound ddATP. dovepress.com
Binding Free Energy (ΔGbind) The free energy change upon ligand binding.Predicts the binding affinity of ddATP to the polymerase.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds over time.Identifies stable interactions between ddATP and the active site.

This table outlines common parameters and outputs from molecular dynamics simulations of protein-ligand complexes.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. longdom.org For a series of analogs of 2',3'-dideoxyadenosine (B1670502), a QSAR model could be developed to predict their inhibitory potency against a specific DNA polymerase.

The process involves calculating a set of molecular descriptors for each analog. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). researchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the experimentally determined biological activity (e.g., IC50). frontiersin.orgfrontiersin.org

A robust QSAR model can be used to:

Predict the activity of newly designed analogs before they are synthesized. nih.gov

Identify the key structural features that are important for activity.

Guide the optimization of lead compounds to improve their potency.

For example, a QSAR study on adenosine receptor agonists identified descriptors related to lipophilicity and molecular shape as being important for activity. researchgate.net A similar approach for dideoxyadenosine analogs could reveal the optimal substitutions on the purine (B94841) ring or modifications to the sugar moiety for enhanced polymerase inhibition.

Descriptor TypeExamplesRelevance to ddAdo Analogs
Electronic Dipole moment, HOMO/LUMO energiesRelates to electrostatic interactions and reactivity.
Steric/Topological Molecular weight, van der Waals volume, Wiener indexDescribes the size and shape of the molecule, influencing fit in the active site. researchgate.net
Hydrophobic LogP, Polar Surface Area (PSA)Influences membrane permeability and hydrophobic interactions within the active site.
3D Descriptors Radius of gyration, Solvent Accessible Surface AreaCaptures three-dimensional aspects of molecular structure. nih.gov

This table provides examples of molecular descriptors used in QSAR studies.

Chemical Synthesis and Derivatization of 2 ,3 Dideoxyadenosine 5 Monophosphate and Analogs

Enzymatic and Chemoenzymatic Synthesis Routes

Enzymatic and chemoenzymatic strategies offer high selectivity and mild reaction conditions for the phosphorylation of nucleosides like 2',3'-dideoxyadenosine (B1670502) (ddA). These methods leverage the catalytic prowess of natural enzymes to achieve specific chemical transformations that are often challenging to perform through conventional chemistry.

The phosphorylation of ddAMP is a critical step in the metabolic pathway that activates the antiretroviral agent 2',3'-dideoxyinosine (ddI). nih.gov This conversion is primarily mediated by cellular kinases. Research has focused on identifying and characterizing the enzymes responsible for this transformation to optimize production protocols.

Adenylate kinase (also known as myokinase) has been identified as a key enzyme in the phosphorylation of ddAMP to its diphosphate (B83284) form (ddADP). nih.govnih.gov Studies comparing the phosphorylation efficiency of ddAMP to the natural substrate, adenosine (B11128) monophosphate (AMP), found that adenylate kinase phosphorylates ddAMP with an efficiency of 8.8% relative to AMP, based on Vmax/Km ratios. nih.gov Another significant enzymatic route is pyrophosphorylation, catalyzed by 5-phosphoribosyl-1-pyrophosphate (PRPP) synthetase. This enzyme facilitates the conversion of ddAMP to 2',3'-dideoxyadenosine-5'-triphosphate (ddATP) directly. The efficiency of this reaction, using PRPP synthetases from Escherichia coli and rats, was found to be 52% and 35% of that for AMP, respectively. nih.gov

Optimization of these enzymatic protocols involves adjusting substrate concentrations, enzyme sources, and reaction conditions to maximize yield. nih.gov Studies have shown that the mitochondrial adenylate kinase isoenzyme (AK2) is a major contributor to the cellular activation of ddAMP in human lymphocytes. nih.gov Chemoenzymatic approaches combine chemical synthesis steps with enzymatic phosphorylation. For instance, chemically synthesized ddA can be used as a starting material for enzymatic phosphorylation by various nucleoside kinases, some of which are active towards a wide range of nucleoside analogs. vu.lt

EnzymeSubstrateRelative Efficiency (Vmax/Km) vs. AMPSource OrganismReference
Adenylate KinaseddAMP8.8%Not Specified nih.gov
PRPP SynthetaseddAMP52%Escherichia coli nih.gov
PRPP SynthetaseddAMP35%Rat nih.gov

This table presents the relative efficiency of different enzymes in the phosphorylation of 2',3'-dideoxyadenosine-5'-monophosphate (ddAMP) compared to the natural substrate, adenosine monophosphate (AMP).

Cascade reactions, or one-pot multi-enzyme systems, are highly efficient for producing nucleoside triphosphates from their corresponding nucleosides or monophosphates by eliminating the need to isolate intermediates. nih.gov These systems are designed to regenerate the phosphate (B84403) donor, typically adenosine-5'-triphosphate (B57859) (ATP), while driving the phosphorylation of the target molecule. nih.govmdpi.com

For the synthesis of ddATP from ddAMP, a cascade can be constructed using adenylate kinase and pyruvate (B1213749) kinase or creatine (B1669601) kinase. nih.gov In a single-step reaction, ddAMP is converted to ddATP using adenylate kinase, with creatine phosphate and creatine kinase serving to regenerate the ATP consumed in the process. nih.gov Another approach involves the sequential action of multiple enzymes. The conversion of ddAMP to ddADP is catalyzed by an NMP kinase, and the subsequent phosphorylation to ddATP is carried out by a nucleoside diphosphate kinase (NDPK). mdpi.com

These enzymatic cascades are advantageous as they can be conducted under mild conditions and can be applied to the synthesis of sensitive or modified triphosphates. nih.gov The development of one-pot synthesis methods that generate a selective phosphitylating reagent in situ represents a significant advancement, allowing for the production of deoxynucleoside 5'-triphosphates without the need for protecting groups. nih.govacs.orgnih.govacs.org

Synthetic Methodologies for this compound

Chemical synthesis provides a versatile alternative to enzymatic methods, allowing for large-scale production and the introduction of a wide array of chemical modifications that may not be accessible through biocatalysis.

The phosphoramidite (B1245037) method is a cornerstone of modern oligonucleotide synthesis and can be adapted for the production of monophosphates. twistbioscience.comyoutube.com In this approach, a protected nucleoside is reacted with a phosphitylating agent to form a nucleoside phosphoramidite intermediate. twistbioscience.com This reactive species is then coupled to a phosphate source, followed by oxidation of the P(III) center to the more stable P(V) state, yielding the desired nucleotide. twistbioscience.com The aryloxyphosphoramidate approach has been successfully applied to 2',3'-ddA to create prodrugs that can bypass the initial phosphorylation step in cells. acs.org

The H-phosphonate method is another powerful strategy for forming internucleotide linkages and for synthesizing nucleoside monophosphates. nih.govnih.govumich.edu This method involves the condensation of a protected nucleoside with an H-phosphonate monoester in the presence of a coupling agent like pivaloyl chloride. umich.edumdpi.com The resulting dinucleoside H-phosphonate diester is then oxidized, typically with iodine and water, to form the stable phosphodiester linkage. umich.eduresearchgate.net This technique is noted for its relative simplicity, as the elongation cycle involves only two primary chemical steps: deprotection and coupling. umich.edu Trivalent phosphorus chemistry, as seen in the H-phosphonate approach, is considered a good alternative for the monophosphorylation of acid-sensitive nucleosides. nih.gov

The chemical synthesis of nucleotides is complicated by the presence of multiple reactive functional groups on the nucleoside, including hydroxyl groups on the sugar and exocyclic amino groups on the nucleobase. umich.edu Protecting groups are essential to temporarily block these reactive sites, ensuring that the desired phosphorylation reaction occurs with high selectivity at the 5'-hydroxyl position. umich.eduwikipedia.orgpressbooks.pub

A well-chosen protecting group must be easy to install, stable to the conditions of subsequent reaction steps, and readily removable without damaging the final molecule. pressbooks.puborganic-chemistry.org In nucleoside chemistry, protecting groups are classified as either transient or persistent. umich.edu

Transient Protection: The 5'-hydroxyl group is typically protected with an acid-labile group, such as the dimethoxytrityl (DMT) or methoxytrityl (MMT) group. wikipedia.orgumich.edulibretexts.org The DMT group is widely used because it can be removed under mild acidic conditions at each cycle of oligonucleotide synthesis to allow for chain elongation. twistbioscience.comumich.edu

Persistent Protection: The exocyclic amino groups of adenine (B156593), cytosine, and guanine (B1146940) require more robust protection to prevent side reactions during synthesis. umich.edunih.gov Acyl-type protecting groups, such as benzoyl (Bz) for adenine and cytosine, and isobutyryl (iBu) for guanine, are commonly used. wikipedia.org These groups are stable throughout the synthesis and are typically removed at the final deprotection step using basic conditions, such as aqueous ammonia (B1221849) or methylamine. wikipedia.org

The strategic use of these groups, known as an orthogonal protection strategy, allows for the selective deprotection of one functional group while others remain protected, which is fundamental to the controlled, stepwise synthesis of complex nucleotides and oligonucleotides. umich.eduorganic-chemistry.org

Functional GroupProtecting GroupAbbreviationCleavage ConditionsReference
5'-HydroxylDimethoxytritylDMTWeak Acid wikipedia.orglibretexts.org
5'-HydroxylMethoxytritylMMTAcid, Hydrogenolysis wikipedia.orglibretexts.org
Exocyclic Amino (Adenine, Cytosine)BenzoylBzBase (e.g., Ammonia) wikipedia.org
Exocyclic Amino (Adenine, Cytosine)AcetylAcBase (e.g., Ammonia) wikipedia.org

This table summarizes common protecting groups used in the synthesis of this compound and its analogs, detailing their application and removal conditions.

Advanced Research Methodologies Applied to 2 ,3 Dideoxyadenosine 5 Monophosphate Studies

Spectrophotometric and Chromatographic Analysis of 2',3'-Dideoxyadenosine-5'-monophosphate and Metabolites

Spectrophotometric and chromatographic methods are fundamental tools for the separation, identification, and quantification of ddAMP and its related metabolites from complex biological matrices. High-performance liquid chromatography (HPLC) is a cornerstone technique, often coupled with various detectors for enhanced sensitivity and specificity. measurlabs.com

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is commonly employed to separate ddA and its phosphorylated forms (ddAMP, ddADP, ddATP) based on their polarity. nih.gov The separation is typically achieved on columns like C18, and the mobile phase often consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.gov The pH of the mobile phase is a critical parameter, often acidified to ensure the compounds are in a non-ionized state for better retention and peak shape. nih.gov

Detection Methods:

UV-Vis Spectrophotometry: A diode-array detector (DAD) can be used to monitor the column effluent. measurlabs.com Compounds are identified and quantified based on their characteristic UV absorbance spectra and retention times. nih.gov For instance, adenine-containing compounds like ddAMP have a maximum absorbance around 254-260 nm. nih.gov

Mass Spectrometry (MS): Coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) provides superior specificity and sensitivity, allowing for the definitive identification and quantification of ddAMP and its metabolites, even at very low intracellular concentrations. nih.gov This method relies on the unique mass-to-charge ratio of the parent ion and its specific fragmentation patterns. A specific and reliable HPLC-MS/MS method was developed for the simultaneous determination of 2',3'-dideoxyinosine (ddI) and its active metabolite, 2',3'-dideoxyadenosine-5'-triphosphate (ddA-TP), in human peripheral blood mononuclear cells. nih.gov The analytes were separated on a HILIC column and detected using a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source. nih.gov

The table below summarizes typical conditions used in HPLC-based analysis for related dideoxynucleosides and their metabolites, which are analogous to the analysis of ddAMP.

ParameterHPLC-MS/MS Method for ddI and ddA-TP nih.gov
Technique High-Performance Liquid Chromatography-Tandem Mass Spectrometry
Column HILIC (100mm × 2.1mm, 1.7µm)
Detection Triple-quadrupole mass spectrometry with ESI source
Sample Preparation Solid phase extraction of cell homogenates
Linear Range (ddI) 0.5–200.0 ng/mL
Linear Range (ddA-TP) 0.25–100.0 ng/mL
Precision (Intra- & Inter-day) <15%

This interactive table summarizes key parameters of a validated HPLC-MS/MS method for analyzing related compounds, demonstrating the precision and sensitivity of the technique.

Enzyme Kinetics and Inhibition Assays for Polymerases and Kinases

The biological activity of ddA is contingent on its phosphorylation to the triphosphate form (ddATP), which then acts as an inhibitor of polymerases. Enzyme kinetic studies are crucial for understanding the efficiency of this activation process and the potency of the resulting inhibitor.

Kinase Assays: The initial phosphorylation of ddA to ddAMP is a critical activation step. Studies have identified that this conversion can be catalyzed by cellular nucleoside kinases. Biochemical genetic analysis in human T lymphocytes indicated that while several enzymes might phosphorylate ddA, deoxycytidine kinase is the predominant one. nih.gov Kinetic assays measure the rate of ddAMP formation from ddA in the presence of the purified kinase and ATP. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are determined by measuring reaction velocity at various substrate concentrations. A high Km value, such as the 220 μM reported for the phosphorylation of β-l-ddA by 2'-deoxycytidine (B1670253) kinase, suggests a relatively low affinity of the enzyme for this substrate, which can limit the rate of activation. nih.gov

Polymerase Inhibition Assays: The ultimate target of ddA's active form, ddATP, are DNA polymerases, particularly viral reverse transcriptases. Inhibition assays are performed to quantify the potency of ddATP. These assays typically involve a primer-template DNA construct, the polymerase enzyme, and a mixture of natural deoxynucleoside triphosphates (dNTPs), including a radiolabeled or fluorescently labeled one. springernature.com The rate of DNA synthesis is measured in the presence of varying concentrations of the inhibitor (ddATP). From this data, the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50) is determined. These parameters quantify the inhibitor's potency, with lower values indicating greater potency. nih.gov

The table below provides an example of kinetic data obtained for a kinase acting on a dideoxynucleoside analog.

EnzymeSubstrateKinetic ParameterValue
2'-Deoxycytidine Kinaseβ-l-2',3'-dideoxyadenosine (β-l-ddA)Km220 µM nih.gov

This interactive table displays the Michaelis-Menten constant (Km) for the phosphorylation of the β-l enantiomer of ddA by deoxycytidine kinase, highlighting the enzyme's affinity for the substrate.

Cell-Based Assays for Investigating Intracellular Metabolism and Analog Activation

To understand the activity of ddA in a physiological context, cell-based assays are indispensable. These assays investigate the uptake, phosphorylation, and catabolism of the compound within intact cells, providing a comprehensive picture of its intracellular pharmacology.

Researchers utilize various cell lines, such as human T lymphoblasts (CEM), hepatoblastoma-derived cells (HepG2), and peripheral blood mononuclear cells (PBMCs), to model ddA metabolism in different biological environments. nih.govnih.gov In these assays, cells are incubated with ddA, and at various time points, the cells are harvested and lysed. The intracellular concentrations of ddA and its phosphorylated metabolites (ddAMP, ddADP, ddATP) are then quantified, typically using HPLC or HPLC-MS/MS. nih.gov

These studies have revealed that the antiviral efficacy of ddA can be limited by its metabolic profile. For example, in T lymphocytes, a significant portion of the formed ddAMP is rapidly deaminated by AMP deaminase to 2',3'-dideoxyinosine-5'-monophosphate (ddIMP) and subsequently dephosphorylated, diverting it from the activation pathway. nih.gov Similarly, studies in HepG2 cells have shown that the phosphorolysis of ddA can be a major catabolic route, limiting the amount of substrate available for phosphorylation. nih.gov

The table below presents data from a study on the intracellular metabolism of [³H]-β-l-ddA in HepG2 cells, illustrating the distribution of the compound among its various metabolic forms over time.

MetaboliteConcentration at 4h (pmol/10⁶ cells) nih.govConcentration at 24h (pmol/10⁶ cells) nih.gov
β-l-ddA0.380.90
β-l-ddAMPNot Detected0.19
ATP8.155.51
ADP2.24Not Reported
Inosine1.53Not Reported
Hypoxanthine0.350.28

This interactive table details the intracellular concentrations of β-l-ddA and its metabolites in HepG2 cells after 4 and 24 hours of incubation, showing limited conversion to the monophosphate form.

Isotopic Labeling and Tracing Techniques in Metabolic Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. By replacing one or more atoms in the ddA molecule with a heavy isotope (e.g., tritium (B154650) ³H, carbon-13 ¹³C, or oxygen-18 ¹⁸O), researchers can track the compound and its metabolites through various enzymatic pathways. nih.govmdpi.com

In studies of ddA metabolism, the nucleoside is often synthesized with a radioactive tritium (³H) label. nih.gov For instance, [2′,3′,8-³H]β-l-ddA has been used to investigate the metabolism of the β-l- enantiomer of ddA in various cell types. nih.gov After incubating cells with the labeled compound, cell extracts are analyzed using techniques like HPLC coupled with a radioactivity detector. This allows for the identification and quantification of all radiolabeled species, providing a clear map of how the parent compound is converted into its various metabolites.

These tracing studies have been instrumental in demonstrating that the limited antiviral activity of certain ddA enantiomers is due to inefficient phosphorylation to ddAMP and subsequent active forms, often because of competing catabolic pathways like phosphorolysis or deamination. nih.gov By tracing the path of the isotopic label, researchers can quantify the flux through these competing pathways and identify the metabolic bottlenecks that limit the compound's activation.

The findings from a tracing study using [³H]-β-l-ddA in primary human hepatocytes are summarized below, showing the percentage of total radioactivity found in each metabolite after 24 hours.

MetaboliteRadioactivity (% of Total) nih.gov
β-l-ddA37.0%
Adenine (B156593)27.5%
Hypoxanthine12.5%
ATP10.0%
Inosine4.0%
ADP3.5%
β-l-ddAMP0.5%

This interactive table illustrates the metabolic fate of radioactively labeled β-l-ddA in human hepatocytes, demonstrating that a very small fraction (0.5%) is converted to the desired monophosphate form, while a large portion is catabolized.

Emerging Research Frontiers for 2 ,3 Dideoxyadenosine 5 Monophosphate

Unraveling Cryptic Metabolic Pathways and Enzyme Interactions

2',3'-Dideoxyadenosine-5'-monophosphate is a key metabolite formed during the intracellular conversion of its parent nucleosides, 2',3'-dideoxyadenosine (B1670502) (ddA) and 2',3'-dideoxyinosine (ddI), into the active antiviral agent 2',3'-dideoxyadenosine-5'-triphosphate (ddATP). nih.gov The activation of ddA in human T-lymphoid cells can proceed through three distinct metabolic routes. nih.gov Two direct pathways involve the phosphorylation of ddA to ddAMP, catalyzed by either deoxycytidine kinase or adenosine (B11128) kinase. nih.gov An indirect, and often primary, pathway involves the deamination of ddA to ddI, which is then phosphorylated to 2',3'-dideoxyinosine monophosphate (ddIMP). Subsequently, ddIMP is reaminated to form ddAMP in a reaction catalyzed by adenylosuccinate synthetase and lyase. nih.gov

Once formed, ddAMP is further phosphorylated to its di- and triphosphate forms. A crucial enzyme in this cascade is adenylate kinase, which converts ddAMP to 2',3'-dideoxyadenosine-5'-diphosphate (ddADP). Specifically, studies in human peripheral blood mononuclear cells suggest that the mitochondrial isoform, adenylate kinase 2 (AK2), is a major contributor to this activation step. nih.gov Another significant enzymatic interaction involves 5-phosphoribosyl-1-pyrophosphate (PRPP) synthetase, which can pyrophosphorylate ddAMP to form ddATP. nih.gov Research comparing the efficiency of these enzymes with ddAMP versus their natural substrate, adenosine monophosphate (AMP), reveals important kinetic differences.

EnzymeSubstrateRelative Efficiency (Vmax/Km) Compared to AMPSource Organism
Adenylate KinaseddAMP8.8%-
PRPP Synthetase (Pyrophosphorylation)ddAMP52%Escherichia coli
35%Rat

This table summarizes the comparative efficiency of key enzymes in metabolizing ddAMP relative to the natural substrate AMP, based on in vitro studies. nih.gov

Exploration of Dideoxyadenosine-5'-monophosphate Beyond Antiviral Paradigms

While the role of ddAMP as a precursor to an antiviral agent is well-established, emerging research is beginning to consider its potential functions in other cellular contexts. The parent nucleoside, 2',3'-dideoxyadenosine (ddA), is known to be an inhibitor of adenylyl cyclase, an enzyme critical for producing the second messenger cyclic AMP (cAMP). sigmaaldrich.com This inhibition hints at a broader potential for dideoxyadenosine derivatives to modulate cellular signaling pathways.

A particularly intriguing area of exploration is the role of extracellular nucleotides as signaling molecules, specifically as Damage-Associated Molecular Patterns (DAMPs). nih.govnih.gov DAMPs are endogenous molecules released from stressed or damaged cells that can trigger inflammatory responses. nih.govnih.gov Extracellular adenosine triphosphate (ATP) is a well-characterized DAMP that activates immune cells through purinergic receptors. nih.gov Given the structural similarity, it is conceivable that ddAMP or its triphosphate derivative, ddATP, if released into the extracellular space following cellular stress, could function as signaling molecules, potentially modulating immune or inflammatory responses. This area remains largely speculative but represents a significant frontier in understanding the broader biological relevance of dideoxynucleotides beyond their role in antiviral pharmacology.

Rational Design of Dideoxyadenosine-5'-monophosphate-Based Probes for Enzymatic Studies

The unique structure of ddAMP, lacking the 3'-hydroxyl group, makes it an excellent scaffold for designing molecular probes to investigate enzyme mechanisms, particularly those of DNA polymerases and reverse transcriptases. By chemically modifying the ddAMP structure, researchers can create tools for a variety of applications, including mapping enzyme active sites and monitoring enzymatic activity. nih.govnih.gov

A promising strategy involves introducing small chemical substituents at the 2-position of the adenine (B156593) base. nih.gov These modifications in the minor groove of the DNA duplex can be achieved without completely disrupting the essential hydrogen bonding required for base pairing and polymerase recognition. nih.gov Once these modified nucleosides are synthesized and phosphorylated to their triphosphate forms, they can be used as probes in primer extension experiments to study DNA polymerase function. nih.gov Furthermore, by incorporating reactive groups or fluorescent tags, these ddAMP-based derivatives can be transformed into powerful tools for biochemical analysis. nih.govnih.gov

Modification TypeExample SubstituentPotential ApplicationReference Principle
Small Alkyl/Alkynyl GroupVinyl, Ethynyl (B1212043)Probing steric limits of DNA polymerase active sites. nih.gov
Fluorescent LabelingAttachment of a fluorophore (e.g., Coumarin, Cy3) via a linker.Creating probes for Fluorescence Resonance Energy Transfer (FRET)-based enzyme activity assays. nih.govnih.gov
Post-synthesis LabelingVinyl or ethynyl groups for "click" chemistry reactions.Allows for the fluorescent labeling of DNA after enzymatic incorporation. nih.gov

This table outlines potential modifications to the ddAMP scaffold for the rational design of enzymatic probes, based on established principles of nucleoside analog chemistry. nih.govnih.gov

Development of Biomimetic Synthesis Approaches for Dideoxyadenosine-5'-monophosphate Derivatives

A biomimetic approach to synthesizing a modified ddATP analog would typically involve a multi-enzyme cascade reaction. mdpi.com This process leverages the substrate specificity of various kinases to sequentially phosphorylate a starting nucleoside analog. This "one-pot" reaction strategy is efficient and mimics the natural metabolic pathways for nucleotide synthesis.

Illustrative Biomimetic Synthesis Cascade:

Step 1: Monophosphorylation: A modified 2',3'-dideoxyadenosine analog is first phosphorylated to its 5'-monophosphate form (a ddAMP derivative) using a nucleoside kinase.

Step 2: Diphosphorylation: The resulting ddAMP derivative is then converted to its 5'-diphosphate form by a nucleoside monophosphate (NMP) kinase, such as adenylate kinase. mdpi.com

Step 3: Triphosphorylation: Finally, a nucleoside diphosphate (B83284) (NDP) kinase catalyzes the transfer of a phosphate (B84403) group, typically from ATP, to produce the desired 2',3'-dideoxyadenosine-5'-triphosphate (ddATP) analog. mdpi.com

This enzymatic cascade represents a highly efficient and biologically inspired method for producing novel ddAMP derivatives for research and therapeutic development, mirroring the natural processes of nucleotide metabolism within the cell. mdpi.com

常见问题

Basic Research Questions

Q. What is the metabolic pathway for the activation of 2',3'-dideoxyinosine (ddI) to ddAMP, and how can researchers experimentally validate this pathway?

  • ddI, a prodrug, is phosphorylated intracellularly by 5'-nucleotidase to form ddI-monophosphate (ddI-MP), which is then converted to ddAMP via adenylosuccinate synthetase and lyase .
  • Methodology : Use enzyme activity assays with purified enzymes (e.g., adenylosuccinate lyase) and monitor intermediates via high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). Radiolabeled ddI can track phosphorylation steps using autoradiography .

Q. How does ddAMP contribute to DNA synthesis termination in viral reverse transcriptase studies?

  • ddAMP, when phosphorylated to ddATP, acts as a chain-terminating nucleotide due to the absence of a 3'-hydroxyl group, halting DNA elongation in HIV-1 reverse transcriptase .
  • Methodology : Employ in vitro DNA polymerization assays with radiolabeled dNTPs and gel electrophoresis to visualize truncated DNA products. Co-crystallization studies of reverse transcriptase with ddATP can reveal structural binding modes .

Q. What experimental approaches are used to detect and quantify ddAMP in cellular extracts?

  • Methodology :

  • Chromatography : Use ion-pair reversed-phase HPLC with UV detection (λ = 254 nm) for separation and quantification .
  • Mass spectrometry : Employ LC-MS/MS with selective ion monitoring (SIM) for high sensitivity in complex matrices .

Advanced Research Questions

Q. How does ddAMP inhibit adenylyl cyclase, and what structural insights inform this mechanism?

  • ddATP, a derivative of ddAMP, competitively inhibits adenylyl cyclase by mimicking ATP but lacking the 3'-OH required for cyclic AMP (cAMP) formation .
  • Methodology : Perform X-ray crystallography of adenylyl cyclase co-crystallized with ddATP to resolve active-site interactions. Use enzyme kinetics (e.g., Lineweaver-Burk plots) to determine inhibition constants (Ki) .

Q. What experimental designs address contradictions in ddAMP membrane permeability studies?

  • Discrepancies arise from lipid composition (e.g., fatty acid vs. phospholipid membranes) and ionic conditions (e.g., Mg<sup>2+</sup> presence) .
  • Methodology :

  • Permeability assays : Use fluorescently labeled ddAMP analogs and spectrophotometry to measure diffusion across synthetic membranes (e.g., myristoleic acid:glycerol monomyristate vesicles) .
  • Variable controls : Systematically test membrane charge, thickness, and divalent cation concentrations to isolate contributing factors .

Q. How can researchers resolve conflicting data on ddAMP phosphorylation efficiency in different cell types?

  • Variations in enzyme expression (e.g., adenylosuccinate synthetase) and competing metabolic pathways (e.g., purine nucleoside phosphorylase) may explain discrepancies .
  • Methodology :

  • Kinetic isotope effects : Use <sup>18</sup>O-labeled ddAMP to track phosphorylation rates via mass spectrometry .
  • Gene knockout models : CRISPR-Cas9-mediated deletion of competing enzymes (e.g., purine nucleoside phosphorylase) in cell lines to isolate phosphorylation pathways .

Q. What structural features of ddAMP enable its incorporation into abasic DNA lesions during translesion synthesis?

  • The dideoxy ribose moiety allows ddAMP to bypass 3'-5' exonuclease proofreading, facilitating incorporation opposite abasic sites .
  • Methodology : Use X-ray crystallography or cryo-EM to resolve DNA polymerase-ddATP complexes. Conduct primer extension assays with abasic site-containing templates to measure misincorporation rates .

Methodological Considerations Table

Research Focus Key Techniques Critical Variables References
Metabolic activationEnzyme assays, HPLC, LC-MSEnzyme purity, substrate specificity
DNA synthesis terminationRadiolabeled dNTPs, gel electrophoresisPolymerase fidelity, ddATP concentration
Membrane permeabilityFluorescent labeling, synthetic membranesLipid composition, ionic strength
Enzyme inhibition kineticsX-ray crystallography, Lineweaver-Burk plotsSubstrate competition, co-factor requirements

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